5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide

Vue d'ensemble

Description

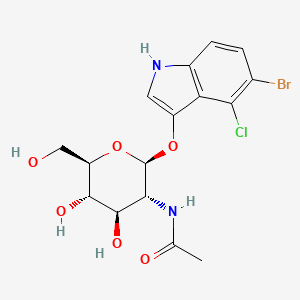

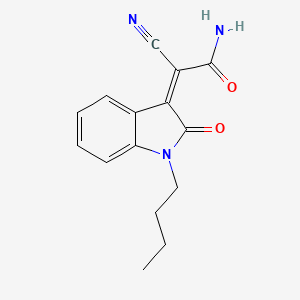

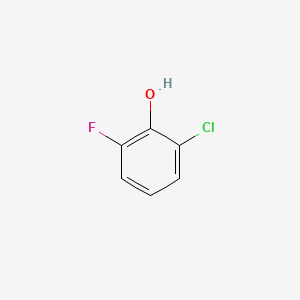

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is an indolyl carbohydrate that is the N-acetyl-beta-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It has a role as a chromogenic compound. It is an indolyl carbohydrate, a N-acetyl-beta-D-glucosaminide, a bromoindole and a chloroindole. It derives from an indoxyl.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide serves as a substrate for the enzyme N-acetylglucosaminidase. When hydrolyzed by this enzyme, it releases 5-bromo-4-chloro-3-indolyl, which subsequently undergoes oxidation to form a blue precipitate. This property makes it useful for detecting the presence and activity of N-acetylglucosaminidase in various biological samples .

Cellular Effects

In cellular contexts, this compound is used to visualize enzyme activity. The blue precipitate formed upon hydrolysis can be observed under a microscope, allowing researchers to study the localization and activity of N-acetylglucosaminidase within cells. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a reliable indicator for enzyme activity without interfering with normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indolyl, which then oxidizes to form an insoluble blue product. This reaction is highly specific to N-acetylglucosaminidase, ensuring that the observed color change is directly correlated with the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable when stored at -20°C and protected from light. Over time, the compound may degrade if not stored properly, leading to reduced sensitivity in assays. Long-term studies have shown that the blue precipitate formed remains stable, allowing for extended observation periods in histochemical analyses .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is generally used in low concentrations to avoid any potential toxic or adverse effects. High doses may lead to non-specific staining or background noise in assays, but no significant toxic effects have been reported at the concentrations typically used in biochemical assays .

Metabolic Pathways

This compound is metabolized by N-acetylglucosaminidase, which cleaves the glycosidic bond to release 5-bromo-4-chloro-3-indolyl. This compound is then oxidized to form the blue precipitate. The metabolic pathway is highly specific to the enzyme, ensuring accurate detection of its activity .

Transport and Distribution

Within cells, this compound is transported to lysosomes, where N-acetylglucosaminidase is localized. The compound is taken up by cells through endocytosis and distributed to lysosomes, where it undergoes enzymatic hydrolysis. This targeted distribution ensures that the observed color change is specific to lysosomal enzyme activity .

Subcellular Localization

This compound is primarily localized in lysosomes due to the presence of N-acetylglucosaminidase in these organelles. The compound’s subcellular localization is directed by the enzyme’s targeting signals, ensuring that the hydrolysis and subsequent color change occur specifically within lysosomes .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-XZINFULNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962618 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-82-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Bromo-1-methyl-5-triazolo[4,5-c]pyridin-5-iumyl)-1-(2-naphthalenyl)ethanone](/img/structure/B1225302.png)

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)